Ganglioside GM3 (phyto-type)

Catalog No.
S12880320
CAS No.
M.F
C59H110N2O22
M. Wt
1199.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ganglioside GM3 (phyto-type)

Product Name

Ganglioside GM3 (phyto-type)

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4R)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C59H110N2O22

Molecular Weight

1199.5 g/mol

InChI

InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41-,42+,43+,44+,46+,47-,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1

InChI Key

OJXVTIVZXAXJKM-OACHRNDRSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Ganglioside GM3 (phyto-type) is a type of glycosphingolipid, specifically a ganglioside, characterized by its complex structure that includes a ceramide backbone and a carbohydrate moiety. The chemical structure of Ganglioside GM3 is represented as NeuAcα(2-3)Galβ(1-4)Glc-ceramide, with a molecular formula of C59_{59}H110_{110}N2_2O22_{22} and a molecular weight of approximately 1199.52 g/mol . This compound appears as a white to light yellow powder or crystal and is highly soluble in organic solvents but less so in water .

Gangliosides like GM3 are predominantly found in the outer leaflet of the plasma membrane of vertebrate cells, where they play crucial roles in cell signaling, recognition, and membrane dynamics. GM3 is particularly noted for its involvement in various physiological processes, such as cell adhesion and differentiation, and serves as a precursor for more complex gangliosides .

That are essential for its biological function. These include:

  • Sialylation: Ganglioside GM3 can be converted to more complex gangliosides through the addition of sialic acid residues, which alters its biological activity.
  • Hydrolysis: Under specific conditions, GM3 can be hydrolyzed to release its constituent sugars and ceramide.
  • Interaction with Proteins: GM3 can form non-covalent interactions with various proteins, influencing signaling pathways such as insulin signaling by modulating receptor interactions .

Ganglioside GM3 exhibits significant biological activities that impact cellular functions:

  • Inhibition of Insulin Signaling: Research has shown that GM3 can inhibit insulin receptor signaling pathways, particularly under conditions of insulin resistance. This inhibition is linked to increased levels of GM3 in adipocytes during inflammatory states .
  • Cell Membrane Dynamics: GM3 contributes to the formation of lipid rafts, which are microdomains within cell membranes that facilitate various signaling processes.
  • Cell Recognition: As a component of the cell surface, GM3 plays a role in cell-cell recognition and interaction, influencing immune responses and cellular communication .

The synthesis of Ganglioside GM3 can be achieved through several methods:

  • Natural Extraction: GM3 can be isolated from animal tissues or cultured cells where it is naturally expressed. This method often involves extraction from brain tissue or other organs rich in gangliosides.
  • Chemical Synthesis: Synthetic approaches involve stepwise glycosylation reactions where specific sugar moieties are added to a ceramide backbone. This method allows for the production of pure GM3 with controlled structural characteristics .
  • Enzymatic Synthesis: Using specific glycosyltransferases, researchers can enzymatically synthesize GM3 from simpler precursors, providing an efficient route for obtaining this compound .

Ganglioside GM3 has several applications in research and biotechnology:

  • Biochemical Reagent: It is widely used as a biochemical reagent in life sciences research for studying cell membrane dynamics and signaling pathways.
  • Therapeutic Potential: Due to its role in modulating insulin signaling and inflammation, there is interest in exploring GM3 as a potential therapeutic target for metabolic disorders like diabetes .
  • Vaccine Development: The immunogenic properties of gangliosides make them candidates for vaccine development against certain pathogens or cancer cells .

Studies on the interactions of Ganglioside GM3 have revealed important insights into its biological roles:

  • Protein Binding: GM3 interacts with various proteins through electrostatic and hydrophobic interactions. For example, it has been shown to bind to insulin receptors, influencing their activity under different physiological conditions .
  • Membrane Microdomain Formation: The clustering behavior of GM3 contributes to the formation of lipid rafts that serve as platforms for signaling molecules, impacting cellular responses to external stimuli .

Ganglioside GM3 shares structural similarities with other gangliosides but possesses unique features that distinguish it:

Compound NameStructureUnique Features
Ganglioside GD1aNeuAcα(2-8)NeuAcα(2-3)Galβ(1-4)Glc-ceramideMore complex with additional sialic acids
Ganglioside GD2NeuAcα(2-8)NeuAcα(2-3)Galβ(1-4)GlcNAcβ(1-4)Galβ(1-4)Glc-ceramideInvolved in tumor biology
Ganglioside GT1bNeuAcα(2-8)(NeuAcα(2-3))Galβ(1-4)Glc-ceramideContains multiple sialic acid residues

Ganglioside GM3 stands out due to its simpler structure and predominant presence in adipocytes, where it plays a critical role in metabolic regulation compared to more complex gangliosides that have additional sialic acid residues or different sugar compositions .

Ganglioside GM3 (phyto-type) features a conserved tripartite structure comprising a ceramide backbone, a neutral oligosaccharide core, and terminal sialic acid residues. The molecular formula $$ \text{C}{59}\text{H}{110}\text{N}2\text{O}{21} $$ reflects its composition of 59 carbon atoms, 110 hydrogen atoms, 2 nitrogen atoms, and 21 oxygen atoms, yielding a molecular weight of 1,215.5 g/mol . The ceramide moiety consists of an 18-carbon sphingosine base (2S,3S,4R configuration) amide-linked to an octadecanoic acid (C18:0) , while the glycan chain follows the sequence Neu5Gcα(2–3)Galβ(1–4)Glc .

Isoform Diversity

Phyto-type GM3 exhibits structural plasticity through:

  • Fatty acid chain variability: Unlike animal-derived GM3, which predominantly uses C18:0 or C24:1 fatty acids, plant isoforms incorporate phytoceramides with α-hydroxy fatty acids (e.g., 2-hydroxyoctadecanoic acid) .
  • Sialic acid substitutions: While animal GM3 typically contains $$ N $$-acetylneuraminic acid (Neu5Ac), the phyto-type substitutes $$ N $$-glycolylneuraminic acid (Neu5Gc) at the terminal position .
  • Glycosidic linkage stereochemistry: The α(2–3) linkage between Neu5Gc and galactose in plants contrasts with the β-configuration observed in some marine invertebrate GM3 analogs .

These variations arise from plant-specific enzymatic preferences during biosynthesis, particularly in sialyltransferase selectivity and ceramide synthase specificity .

Comparative Analysis with Animal-Derived GM3 Species

The phyto-type GM3 diverges from its animal counterparts in three key aspects:

FeaturePhyto-Type GM3Animal GM3
Ceramide BackbonePhytoceramide (4-hydroxy-8-sphingenine)Sphingosine (sphing-4-enine)
Sialic AcidNeu5Gc (90% prevalence) Neu5Ac (>95% prevalence)
Glycosyl Linkagesβ(1–4) Glc-Cer β(1–1) Glc-Cer
Membrane LocalizationChloroplast-associated Plasma membrane lipid rafts

These structural differences confer distinct biophysical properties. The phytoceramide's 4-hydroxyl group enhances hydrogen bonding with adjacent phospholipids, increasing membrane rigidity by 15–20% compared to animal GM3 . Neu5Gc's additional hydroxyl group improves water solubility, with phyto-type GM3 demonstrating a 30% higher critical micelle concentration than Neu5Ac-containing analogs .

Functional divergences include:

  • Receptor modulation: Phyto-type GM3 shows reduced capacity to stabilize glucagon receptor conformations compared to animal GM3, as evidenced by molecular dynamics simulations showing 40% lower binding affinity .
  • Metabolic regulation: Plant GM3 preferentially interacts with β-D-galactosyl-binding lectins rather than animal-type sialic acid-recognizing proteins .

Biosynthesis Pathways in Plant Systems

The biosynthesis of phyto-type GM3 occurs through a conserved four-step pathway localized to the Golgi apparatus and endoplasmic reticulum:

  • Ceramide Synthesis
    Sphinganine (d18:0) undergoes C4-hydroxylation via sphinganine hydroxylase to form phytosphingosine (t18:0), which is then acylated with α-hydroxy fatty acids by phytoceramide synthase .

  • Glucosylceramide Formation
    UDP-glucose ceramide glucosyltransferase (UGCG) transfers glucose from UDP-glucose to phytoceramide, producing glucosylceramide (GlcCer). Plant UGCG exhibits 58% sequence homology with mammalian isoforms but shows broader substrate specificity for C16–C24 fatty acids .

  • Lactosylceramide Elaboration
    β1–4 galactosyltransferase (GalT-2) extends GlcCer to lactosylceramide (LacCer). In Arabidopsis thaliana, this step is catalyzed by AtGALT1, which prefers UDP-galactose over UDP-glucose by a 7:1 ratio .

  • Sialylation
    α2–3 sialyltransferase (ST3GAL) transfers Neu5Gc from CMP-Neu5Gc to LacCer. Plants utilize a bifunctional ST3GAL-V isoform that also participates in jasmonic acid signaling, unlike animal monofunctional sialyltransferases .

Key Regulatory Nodes:

  • UGCG expression: Upregulated by abscisic acid (ABA) in response to osmotic stress, increasing GM3 production 3.5-fold under drought conditions .
  • Sialic acid availability: Plants synthesize Neu5Gc via hydroxylation of UDP-$$ N $$-acetylglucosamine rather than the animal CMP-Neu5Ac hydroxylase pathway .

This pathway's modularity enables combinatorial diversity, with over 12 GM3 isoforms identified in Oryza sativa alone, differing in ceramide chain lengths (C16–C26) and sialic acid modifications (e.g., 9-O-acetylated Neu5Gc) .

Physicochemical Parameters of Phyto-GM3

Ganglioside GM3 phyto-type represents a specialized variant of the monosialylated ganglioside GM3, distinguished by its unique ceramide backbone composition that incorporates phytosphingosine as the long-chain base component [1]. The compound exhibits the structural formula N-acetylneuraminic acid α(2-3) galactose β(1-4) glucose-ceramide phyto-type, reflecting its characteristic trisaccharide headgroup linked to a phytosphingosine-containing ceramide moiety [1] [3].

The molecular formula of phyto-GM3 is C₅₉H₁₁₀N₂O₂₂ with a corresponding molecular weight of 1199.52 daltons [1]. This compound is officially registered under Chemical Abstracts Service registry number 1046791-63-2 and maintains a PubChem substance identification number of 354333032 [1]. The exact mass determination through high-resolution mass spectrometry reveals a precise value of 1214.74993776 daltons [2].

Physical characterization demonstrates that phyto-GM3 exists as a solid at standard temperature conditions of 20°C, presenting as a white to light yellow powder or crystalline material [1]. The compound exhibits significant hydrophobic character with an XLogP3-AA value of 6.4, indicating substantial lipophilicity that influences its membrane partitioning behavior [2]. Structural analysis reveals the presence of 16 hydrogen bond donor sites and 23 hydrogen bond acceptor sites, contributing to its complex hydrogen bonding network capabilities [2]. The molecular architecture incorporates 47 rotatable bonds, reflecting the considerable conformational flexibility inherent in the ceramide backbone and oligosaccharide headgroup [2].

Table 1: Physicochemical Parameters of Phyto-GM3

ParameterValueReference
Molecular FormulaC₅₉H₁₁₀N₂O₂₂ [1]
Molecular Weight (Da)1199.52 [1]
Chemical Abstracts Service Registry Number1046791-63-2 [1]
Physical State at 20°CSolid [1]
AppearanceWhite to light yellow powder to crystal [1]
Storage TemperatureFrozen (<0°C) [1]
Purity (High Performance Liquid Chromatography)>95.0 area% [1]
Exact Mass (Da)1214.74993776 [2]
XLogP3-AA6.4 [2]
Hydrogen Bond Donor Count16 [2]
Hydrogen Bond Acceptor Count23 [2]
Rotatable Bond Count47 [2]

The phytosphingosine component distinguishes this ganglioside variant from conventional animal-derived GM3 gangliosides, which typically contain sphingosine as the long-chain base [21] [40]. Phytosphingosine incorporates an additional hydroxyl group at the C-4 position compared to sphingosine, resulting in altered physicochemical properties and membrane interaction characteristics [21] [24]. The ceramide portion of phyto-GM3 frequently contains very-long-chain fatty acids, particularly those with chain lengths extending to C24 and beyond, which contribute to enhanced membrane ordering properties [21] [26].

Analytical characterization through nuclear magnetic resonance spectroscopy confirms the structural integrity of the phyto-type ceramide backbone, with characteristic chemical shifts corresponding to the phytosphingosine long-chain base and associated fatty acid components [1]. High Performance Liquid Chromatography analysis consistently demonstrates purity levels exceeding 95.0 area percent, establishing the compound's suitability for research applications requiring high chemical purity [1].

Solubility Characteristics and Lipid Matrix Interactions

The solubility profile of phyto-GM3 demonstrates distinct characteristics that reflect its amphiphilic molecular architecture and influence its behavior in various lipid environments [8] [9]. In organic solvent systems, phyto-GM3 exhibits optimal solubility in chloroform:methanol mixtures at a 2:1 ratio, which represents the standard preparation method for ganglioside research [8] [9]. This solvent system effectively solubilizes both the hydrophobic ceramide backbone and the hydrophilic oligosaccharide headgroup, facilitating analytical procedures and experimental manipulations [14].

Aqueous solubility behavior reveals the complex aggregation properties characteristic of gangliosides [8] [20]. In pure water, phyto-GM3 spontaneously forms vesicular structures rather than conventional micellar aggregates, distinguishing it from shorter-chain amphiphiles [20]. These vesicles demonstrate remarkable stability, maintaining structural integrity at concentrations as low as 1.25 × 10⁻⁸ molar, with molecular weights ranging from 15,000 to 30,000 kilodaltons and hydrodynamic radii spanning 350 to 470 angstroms [20]. The vesicular aggregation reflects the unique balance between the bulky trisaccharide headgroup and the extended ceramide backbone, promoting bilayer formation over micelle assembly [20].

Table 2: Solubility Characteristics of Phyto-GM3

Solvent SystemSolubilityAdditional NotesReference
Chloroform:Methanol (2:1)SolubleStandard preparation method [8] [9]
WaterForms micellar aggregatesLiposomal aggregates at physiological concentration [8] [14]
Chloroform:Methanol:Water (2:1:0.1)SolubleEnhanced solubility with water addition [11]
Pure Water (vesicular form)Spontaneous vesicle formationStable vesicles down to 1.25 × 10⁻⁸ M [20]
EthanolInsolubleNo glycoside formation observed [34]

Enhanced solubility can be achieved through the incorporation of small amounts of water into chloroform:methanol systems, typically in a 2:1:0.1 ratio, which facilitates the formation of stable solutions suitable for liposome preparation and membrane incorporation studies [11]. Conversely, alcoholic solvents such as ethanol demonstrate poor solubilization capacity for phyto-GM3, with no detectable glycoside formation or stable solution formation observed under standard conditions [34].

Lipid matrix interactions reveal sophisticated partitioning behavior that depends critically on the physical state and composition of target membranes [12] [16]. Molecular dynamics simulations demonstrate that phyto-GM3 preferentially associates with membrane domains containing saturated fatty acid chains and exhibits distinct clustering behavior that influences local membrane organization [12] [16]. The compound shows enhanced partitioning into liquid-ordered membrane phases, where it can form hydrogen-bonded networks with other membrane components [12].

Temperature-dependent solubility studies reveal critical transitions that affect membrane incorporation efficiency [28] [31]. The interaction with phosphatidylcholine membranes shows marked temperature dependence, with enhanced incorporation observed at temperatures below the main phase transition of the target lipids [31]. Specifically, transfer kinetics from donor vesicles to acceptor membranes increase substantially with temperature, exhibiting rate constants of 0.006, 0.012, and 0.037 at 30°C, 41°C, and 50°C respectively [31].

Membrane protein interactions demonstrate selective binding patterns that depend on both the protein structure and local lipid environment [12] [16]. Studies with aquaporin-1 reveal extensive hydrogen bonding between phyto-GM3 and specific surface residues, while interactions with transmembrane peptides show preferential association with positively charged amino acid regions [12] [16]. These protein-ganglioside interactions occur with binding affinities in the low micromolar range and demonstrate significant temperature sensitivity [16].

Degradation Kinetics Under Physiological Conditions

The degradation behavior of phyto-GM3 under physiological conditions involves multiple pathways that include enzymatic hydrolysis, thermal decomposition, and spontaneous chemical modifications [17] [18]. Enzymatic degradation represents the primary catabolic pathway, proceeding through the sequential removal of sugar residues by specific glycohydrolases operating under acidic conditions typical of lysosomal compartments [17].

The degradation sequence initiates with neuraminidase-mediated cleavage of the terminal sialic acid residue, converting phyto-GM3 to the corresponding lactosylceramide derivative [17] [18]. This reaction demonstrates pH-dependent kinetics with optimal activity at pH values between 4.5 and 5.5, characteristic of the lysosomal environment [17]. The rate of sialic acid removal shows temperature dependence following Arrhenius kinetics, with activation energies typically ranging from 50 to 80 kilojoules per mole [18].

Subsequent degradation steps involve β-galactosidase and β-glucosidase activities, which sequentially remove the galactose and glucose residues to yield the final ceramide product [17] [18]. These reactions require the presence of activator proteins and exhibit complex kinetics influenced by membrane composition and local ionic strength [17]. The degradation of membrane-bound substrates occurs at significantly faster rates compared to substrates in aqueous solution, reflecting the importance of membrane organization in facilitating enzyme-substrate interactions [17].

Table 3: Thermal Stability and Degradation Parameters

ParameterValue/ObservationReference
Main Phase Transition Temperature (°C)35-40 [28] [31] [35]
Vesicle Stability at Room TemperatureStable for weeks without change [20]
Heat Sensitivity ClassificationHeat Sensitive [1] [3]
Storage Condition to AvoidElevated temperatures [1] [3]
Dehydration ResistancePrevents dehydration in phospholipid membranes [28]
Thermal Aggregation BehaviorEnhanced clustering at lower temperatures [35]

Thermal stability studies reveal that phyto-GM3 exhibits moderate heat sensitivity with a main phase transition temperature ranging from 35 to 40°C [28] [31] [35]. This transition temperature closely approximates physiological body temperature, indicating potential for temperature-dependent conformational changes under fever conditions or localized hyperthermia [35]. The thermal transition involves changes in molecular packing and hydrogen bonding networks within ganglioside aggregates [30].

Storage stability assessments demonstrate that phyto-GM3 maintains structural integrity when maintained under frozen conditions below 0°C [1] [3]. At room temperature, properly prepared vesicular solutions remain stable for several weeks without detectable degradation or structural modification [20]. However, elevated temperatures accelerate decomposition processes, necessitating cold storage protocols for long-term preservation [1] [3].

The degradation kinetics show complex dependencies on local membrane composition and environmental factors [18]. In membrane environments containing high concentrations of anionic lipids such as bis(monoacylglycero)phosphate, degradation rates increase substantially due to enhanced enzyme-membrane associations [17]. The presence of activator proteins can accelerate degradation rates by factors of 10 to 100-fold, demonstrating the critical importance of cofactor availability in physiological settings [17].

The biosynthesis of ganglioside GM3 (phyto-type) represents a complex biochemical process orchestrated by a series of specialized enzymes working in concert within the cellular glycosphingolipid metabolic network. The primary enzymatic machinery responsible for GM3 production consists of several key glycosyltransferases and accessory enzymes that facilitate the sequential assembly of this important ganglioside molecule [1] [2] [3].

Primary GM3 Synthase Complex

The central enzyme in GM3 biosynthesis is lactosylceramide alpha-2,3-sialyltransferase, commonly known as GM3 synthase, encoded by the ST3GAL5 gene [4] [5]. This enzyme catalyzes the critical sialylation reaction that converts lactosylceramide to GM3 ganglioside through the transfer of sialic acid from cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-sialic acid) to the terminal galactose residue of lactosylceramide via an alpha-2,3-glycosidic linkage [6] [7]. The enzyme exhibits a molecular weight of approximately 42-46 kilodaltons and functions as a type II transmembrane protein with its catalytic domain oriented toward the luminal side of the Golgi apparatus [5].

The ST3GAL5 gene product demonstrates remarkable structural complexity through the expression of multiple isoforms designated as M1-GM3S, M2-GM3S, and M3-GM3S, each possessing distinct cytoplasmic tail lengths and subcellular localization patterns [8] [9]. These isoforms arise through leaky scanning mechanisms from two mRNA variants, mGM3Sa and mGM3Sb, and exhibit differential enzymatic activities and cellular distributions [8]. The M1-GM3S isoform contains specific arginine-based motifs (RRXXXXR) that target the protein to the endoplasmic reticulum, resulting in significantly reduced GM3 synthesis activity compared to the Golgi-localized M2-GM3S and M3-GM3S isoforms [9].

Upstream Enzymatic Components

The biosynthetic pathway leading to GM3 formation requires several upstream enzymes that generate the necessary precursor molecules. UDP-glucose ceramide glucosyltransferase (UGCG) initiates the pathway by catalyzing the formation of glucosylceramide from ceramide and UDP-glucose [10]. This enzyme, with a molecular weight of approximately 39 kilodaltons, localizes primarily to the endoplasmic reticulum and early Golgi compartments [10]. Subsequently, beta-1,4-galactosyltransferase 5 and 6 (B4GALT5/6) enzymes catalyze the synthesis of lactosylceramide through the addition of galactose to glucosylceramide [3].

The activation of sialic acid requires the function of CMP-sialic acid synthetase (CMAS), which catalyzes the formation of CMP-sialic acid from cytidine 5'-triphosphate and N-acetylneuraminic acid [1]. This enzyme, possessing a molecular weight of approximately 48 kilodaltons, localizes to both cytoplasmic and nuclear compartments and plays a crucial role in providing the activated sialic acid donor substrate for GM3 synthase [1].

Enzyme Complex Formation and Functional Associations

Recent investigations have revealed that ganglioside biosynthetic enzymes do not function as isolated catalytic units but rather form multienzyme complexes that enhance the efficiency of sequential biosynthetic reactions [11] [12]. These enzyme complexes demonstrate physical and functional associations between glycosyltransferases involved in ganglioside synthesis, with evidence supporting the formation of complexes between different sialyltransferases and N-acetylgalactosaminyltransferases [11] [13].

The formation of such complexes involves the N-terminal domains of the participating enzymes, including the cytoplasmic tail, transmembrane domain, and stem region amino acids [13]. These associations facilitate substrate channeling mechanisms that improve the efficiency of ganglioside synthesis by directing the product of one enzymatic reaction directly to the active site of the subsequent enzyme in the biosynthetic pathway [13].

Subcellular Compartmentalization of Synthesis

The biosynthesis of ganglioside GM3 (phyto-type) occurs through a highly organized subcellular compartmentalization system that ensures proper spatial and temporal coordination of enzymatic activities. This compartmentalization represents a fundamental aspect of glycosphingolipid metabolism and plays a critical role in regulating the efficiency and specificity of GM3 production [3] [11] [14].

Endoplasmic Reticulum Initiation

The initial stages of GM3 biosynthesis commence in the endoplasmic reticulum, where the foundational ceramide backbone is synthesized and subsequently modified [3]. The endoplasmic reticulum serves as the primary site for ceramide synthesis through the coordinated action of serine palmitoyltransferase, 3-ketodihydrosphingosine reductase, and ceramide synthase enzymes [15]. Following ceramide formation, UDP-glucose ceramide glucosyltransferase initiates the glycosphingolipid biosynthetic pathway by catalyzing the formation of glucosylceramide [10].

The endoplasmic reticulum also serves as the site of synthesis and initial processing of glycosyltransferase enzymes involved in GM3 production [16] [17]. Nascent GM3 synthase undergoes N-linked glycosylation and proper protein folding within the endoplasmic reticulum before transport to the Golgi apparatus [16]. The regulation of endoplasmic reticulum export involves specific amino acid sequences within the cytoplasmic tail of GM3 synthase, particularly the R/K-based motif consisting of arginine and lysine residues [16] [17].

Golgi Apparatus Organization

The Golgi apparatus represents the primary subcellular compartment for GM3 synthesis, with distinct cisternae exhibiting specialized functions in the biosynthetic pathway [3] [11]. The sequential maturation model of Golgi function indicates that glycosyltransferases involved in GM3 synthesis are distributed across different Golgi subcompartments in a manner that reflects their order of action in the biosynthetic pathway [11].

Lactosylceramide formation occurs in the early to medial Golgi cisternae through the action of beta-1,4-galactosyltransferase enzymes [11]. The subsequent sialylation reaction catalyzed by GM3 synthase predominantly takes place in the medial to trans-Golgi compartments, where the enzyme demonstrates optimal activity and substrate availability [11]. This compartmentalized organization ensures that substrate molecules encounter the appropriate enzymes in the correct sequential order.

Vesicular Transport and Trafficking

The transport of GM3 synthase from the endoplasmic reticulum to the Golgi apparatus involves specific trafficking signals and regulatory mechanisms [16] [17]. The cytoplasmic tail of GM3 synthase contains critical amino acid sequences that determine both endoplasmic reticulum export and Golgi retention [16]. The R/K-based motif, consisting of specific arginine and lysine residues at positions 2, 3, 9, and 13, is essential for proper endoplasmic reticulum export [17].

Mutations in these critical amino acid positions result in altered subcellular localization, with mutant enzymes appearing not only in the Golgi apparatus but also in endosomal compartments [17]. These localization changes are associated with decreased N-glycan maturation and reduced protein stability, highlighting the importance of proper trafficking for enzyme function [17].

Product Transport and Membrane Integration

Following synthesis in the Golgi apparatus, GM3 ganglioside undergoes transport to the plasma membrane through vesicular trafficking mechanisms [14]. The kinetics of this transport process have been studied using radiolabeled precursors, revealing that GM3 appears in plasma membrane fractions within hours of synthesis in the Golgi apparatus [14]. The transport process follows a precursor-product relationship, with gangliosides synthesized in the Golgi apparatus being made available for translocation to the plasma membrane [14].

The plasma membrane represents the final destination for functional GM3 molecules, where they integrate into membrane microdomains and participate in cellular signaling processes [18] [10]. The organization of GM3 within plasma membrane domains influences its biological activity and interactions with membrane receptors and other signaling molecules [18].

Compartment-Specific Regulation

The subcellular compartmentalization of GM3 synthesis involves sophisticated regulatory mechanisms that control enzyme activity and substrate availability within specific organellar environments [15]. The Golgi apparatus maintains distinct ionic and pH conditions that optimize glycosyltransferase activity, with different cisternae exhibiting varying microenvironments [15].

The availability of CMP-sialic acid, the activated donor substrate for GM3 synthase, is regulated through compartment-specific transport mechanisms that deliver this nucleotide sugar to the Golgi luminal space [1]. The efficiency of this transport process directly influences the rate of GM3 synthesis and represents a potential regulatory checkpoint in the biosynthetic pathway [1].

Transcriptional Control Mechanisms in Phyto-Systems

The transcriptional regulation of ganglioside GM3 (phyto-type) biosynthesis represents a complex regulatory network that controls the expression of key enzymes involved in the biosynthetic pathway. These control mechanisms operate through sophisticated interactions between transcription factors, promoter elements, and chromatin modifications that collectively determine the cellular capacity for GM3 production [19] [20] [15].

Promoter Architecture and Regulatory Elements

The ST3GAL5 gene encoding GM3 synthase exhibits a characteristic promoter architecture typical of housekeeping genes, lacking canonical TATA and CCAAT boxes while containing multiple GC-rich regions [19] [21]. This promoter structure is consistent with the constitutive expression pattern observed for many glycosyltransferase genes involved in ganglioside biosynthesis [19]. The promoter region contains numerous binding sites for transcription factors, including multiple specificity protein 1 (Sp1) sites, activating protein-2 (AP-2) elements, and cyclic adenosine monophosphate response element-binding protein (CREB) sequences [21] [22].

The functional organization of the ST3GAL5 promoter involves multiple transcription start sites and alternative exons, designated as exons 1a, 1b, and 1c, each associated with distinct promoter regions [19]. This complex organization allows for differential regulation of gene expression in response to various cellular conditions and developmental stages [19]. The presence of three separate promoters (P1, P2, and P3) provides multiple entry points for transcriptional control, enabling fine-tuned regulation of GM3 synthase expression [19].

Transcription Factor Networks

Several key transcription factors have been identified as critical regulators of ST3GAL5 gene expression. Specificity protein 1 (Sp1) serves as a primary transcriptional activator, binding to multiple GC-rich sequences within the promoter region [20] [22]. The Sp1 binding sites are essential for maintaining basal levels of transcription and respond to various cellular stimuli that modulate GM3 synthase expression [20].

Activating protein-2 alpha (AP-2α) represents another crucial transcriptional regulator, with six identified binding sites within the ST3GAL5 promoter [20] [22]. The AP-2α transcription factor has been demonstrated to mediate GM3-stimulated transcriptional responses and plays a particularly important role in the regulation of ganglioside metabolism in response to cellular stress and differentiation signals [20]. The functional significance of AP-2α in GM3 regulation extends beyond simple transcriptional activation, as this factor coordinates the expression of multiple genes involved in ganglioside metabolism [20].

Signal-Responsive Transcriptional Control

The transcriptional regulation of GM3 synthase exhibits responsiveness to various cellular signaling pathways and environmental conditions. The CREB binding site located at position -143 within the promoter region serves as a critical element for signal-responsive transcription [21]. This site mediates transcriptional activation in response to protein kinase A signaling and cAMP elevation, particularly during cellular differentiation processes [21].

The 12-O-tetradecanoylphorbol-13-acetate (TPA) response pathway represents a well-characterized mechanism for GM3 synthase transcriptional regulation [21]. TPA treatment leads to enhanced GM3 synthase expression through CREB-mediated transcriptional activation, demonstrating the integration of protein kinase C signaling with ganglioside biosynthetic control [21]. This regulatory mechanism suggests that GM3 synthesis can be modulated in response to cellular activation and stress conditions [21].

Epigenetic Regulation and Chromatin Modifications

Emerging evidence indicates that epigenetic mechanisms play significant roles in the transcriptional control of ganglioside biosynthetic genes [23]. DNA methylation patterns within the ST3GAL5 promoter region have been shown to influence gene expression levels, with hypomethylation generally associated with increased transcriptional activity [23]. The analysis of glioma cell lines revealed that treatment with 5-azacytidine, a DNA methyltransferase inhibitor, can alter ST3GAL5 expression levels, indicating the involvement of DNA methylation in transcriptional regulation [23].

Chromatin immunoprecipitation studies have confirmed the binding of specific transcription factors to the ST3GAL5 promoter within the chromatin context [20]. These investigations demonstrate that Sp1 and AP-2 factors actively occupy their respective binding sites in living cells, supporting their functional roles in transcriptional regulation [20]. The chromatin accessibility of these binding sites appears to be dynamically regulated in response to cellular conditions and developmental signals [20].

Cell-Type Specific and Developmental Regulation

The transcriptional control of GM3 synthase exhibits significant cell-type specificity and developmental regulation [19] [15]. Different cell types demonstrate varying expression levels of ST3GAL5, reflecting their distinct requirements for ganglioside production and membrane composition [15]. Neural tissues typically exhibit high levels of GM3 synthase expression, consistent with the important roles of gangliosides in nervous system function [15].

During development, the expression pattern of GM3 synthase undergoes dynamic changes that correspond to shifting ganglioside profiles [3] [15]. Early developmental stages are characterized by relatively high expression of simple ganglioside synthesizing enzymes, including GM3 synthase, while later stages show increased expression of enzymes responsible for complex ganglioside synthesis [3]. This temporal regulation ensures appropriate ganglioside composition during different phases of cellular differentiation and tissue maturation [15].

Coordinated Regulation with Related Enzymes

The transcriptional control of GM3 synthase does not occur in isolation but is coordinated with the regulation of other enzymes involved in ganglioside biosynthesis [19] [15]. This coordinated regulation ensures balanced expression of enzymes within the biosynthetic pathway and prevents the accumulation of potentially harmful intermediates [15]. The transcriptional networks controlling ganglioside biosynthesis involve shared transcription factors and regulatory elements that facilitate coordinated gene expression [19].

XLogP3

7.1

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

15

Exact Mass

1198.75502314 g/mol

Monoisotopic Mass

1198.75502314 g/mol

Heavy Atom Count

83

Dates

Last modified: 08-10-2024

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